

An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-1,8-naphthalic anhydride**

Cat. No.: **B184087**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **4-Bromo-1,8-naphthalic anhydride**, a key chemical intermediate.

Core Physicochemical Properties

4-Bromo-1,8-naphthalic anhydride is a versatile building block used in the synthesis of a wide range of functional organic molecules.^[1] Its chemical structure, featuring a rigid naphthalene core and a reactive anhydride group, makes it a valuable precursor in various fields, including materials science and medicinal chemistry.^[2]

Quantitative Data Summary

The fundamental physicochemical properties of **4-Bromo-1,8-naphthalic anhydride** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	81-86-7	[3][4]
Molecular Formula	C ₁₂ H ₅ BrO ₃	[3][4]
Molecular Weight	277.07 g/mol	[4][5]
Appearance	White to off-white or light yellow powder	[3][6]
Melting Point	217-219 °C	[4][7][8]
Boiling Point (Predicted)	467.2 ± 28.0 °C	[7]
Density (Predicted)	1.812 ± 0.06 g/cm ³	[7]
Purity	Typically >95%	[4]

Solubility Profile

The solubility of **4-Bromo-1,8-naphthalic anhydride** has been determined in various organic solvents. It is sparingly soluble in water but shows increased solubility in organic solvents, a critical factor for its use in synthesis.[3][9] Solubility generally increases with temperature.[9][10] The compound is soluble in DMSO and slightly soluble in methanol.[7][11] A detailed study across a temperature range of 278.15 K to 333.15 K found the mole fraction solubility order to be: acetone > acetic acid > methanol > ethanol.[5][9] Acetone was identified as a particularly effective solvent, showing the highest solubility and the strongest positive temperature dependency.[9][10]

Spectral Data

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the naphthalene ring system.[7][12]
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the carbon atoms of the naphthalene core and the carbonyl groups of the anhydride.[7]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, particularly the strong carbonyl stretching

frequencies of the anhydride group.[13][14]

- Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[7][15]

Experimental Protocols

The following sections detail common experimental procedures involving **4-Bromo-1,8-naphthalic anhydride**.

Synthesis of 4-Bromo-1,8-naphthalic Anhydride via Bromination

A prevalent method for synthesizing the title compound is the direct bromination of 1,8-naphthalic acid anhydride.[16]

Methodology:

- Dissolution: 100 g of 1,8-naphthalic acid anhydride is dissolved in an aqueous solution of potassium hydroxide (e.g., 73.8 g in 1200 ml of water) and an alkali metal bromide such as sodium bromide (65 g).[16]
- pH Adjustment: The solution is maintained at a temperature of 20-25 °C, and the pH is adjusted to approximately 7.5 using an acid like phosphoric acid.[16]
- Bromination: A hypohalite solution, such as sodium hypochlorite (e.g., 496 g of a 13% solution), is added dropwise while maintaining the pH between 7.2 and 7.8 by the simultaneous addition of hydrochloric acid.[16] This reaction can also be performed using molecular bromine while maintaining a pH of 8.5 to 9.0 with potassium hydroxide solution. [16]
- Cyclization and Precipitation: The reaction mixture is then acidified with hydrochloric acid and heated to 80 °C to facilitate the cyclization to the anhydride.[16]
- Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried. The yield of crude product with 90-92% purity is typically

high.[16] Further purification can be achieved by converting the anhydride back to its dipotassium salt, salting it out, and then re-acidifying to obtain a purer anhydride.[16]

Synthesis of N-Substituted Naphthalimides

4-Bromo-1,8-naphthalic anhydride is a key starting material for N-substituted naphthalimides, which are often fluorescent and have applications in materials science and biology.[2][17]

Methodology (Example: Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide):

- Reaction Setup: **4-Bromo-1,8-naphthalic anhydride** (e.g., 16.1 g, 58 mmol) is suspended in ethanol (250 mL) in a round-bottom flask.[17]
- Amine Addition: An amine, such as n-butylamine (e.g., 4.4 g, 60 mmol), is added to the suspension.[17]
- Condensation: The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for several hours (e.g., 12 hours).[17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
- Isolation: After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.[17]
- Purification: The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol to yield the final N-substituted naphthalimide. [17]

Applications in Research and Drug Development

The unique chemical structure of **4-Bromo-1,8-naphthalic anhydride** allows for diverse modifications, making it a valuable intermediate in several research areas.

Role as a Versatile Chemical Intermediate

The anhydride group is susceptible to nucleophilic attack, enabling reactions like imidation and amidation, while the bromine atom serves as a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.[1][2] This dual reactivity is fundamental to its utility.

Caption: General synthesis workflow starting from 1,8-naphthalic anhydride.

Application in Fluorescent Probes and Dyes

Derivatives of 1,8-naphthalimide, synthesized from **4-bromo-1,8-naphthalic anhydride**, are well-known for their strong fluorescence properties.[2] The bromine atom at the 4-position can be substituted with an electron-donating group, leading to compounds with high fluorescence quantum yields.[5] These derivatives are used as fluorescent dyes, optical brighteners, and chemosensors for detecting metal ions.[2][16][17] For instance, it has been used as a starting material in the synthesis of a fluorescent probe for detecting copper ions in living cells.[7]

Caption: Pathway for synthesizing a fluorescent chemosensor.

Potential in Drug Development

Naphthalimide derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. Compounds derived from 1,8-naphthalic anhydride are known to act as DNA intercalators and have been investigated for their anti-tumor and anti-viral properties.[18][19] **4-Bromo-1,8-naphthalic anhydride** serves as a critical precursor for creating libraries of naphthalimide-based compounds.[20] By introducing various pharmacophores, researchers aim to develop novel therapeutic agents with enhanced efficacy and reduced toxicity.[18] For example, derivatives have been synthesized to act as potent inhibitors of the human demethylase FTO (fat mass and obesity-associated protein), which is a target in cancer therapy.[19]



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Caption: Conceptual logic for drug development using the scaffold.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-1,8-naphthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184087#physicochemical-properties-of-4-bromo-1-8-naphthalic-anhydride\]](https://www.benchchem.com/product/b184087#physicochemical-properties-of-4-bromo-1-8-naphthalic-anhydride)

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